molecular formula C21H25N5O B12398723 Pantothenate kinase-IN-1

Pantothenate kinase-IN-1

Cat. No.: B12398723
M. Wt: 363.5 g/mol
InChI Key: WPAWIBUDSFBBFI-UHFFFAOYSA-N
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Description

Pantothenate kinase-IN-1 is a small molecule inhibitor that targets pantothenate kinase, an enzyme crucial for the biosynthesis of coenzyme A (CoA). Coenzyme A is essential for various metabolic pathways, including the citric acid cycle, fatty acid synthesis, and oxidation. This compound has garnered significant interest due to its potential therapeutic applications, particularly in treating metabolic disorders and neurodegenerative diseases .

Preparation Methods

The synthesis of Pantothenate kinase-IN-1 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes are proprietary, general methods involve:

Industrial production methods focus on optimizing these synthetic routes for scalability, yield, and purity. This often involves the use of high-throughput screening and automated synthesis techniques.

Chemical Reactions Analysis

Pantothenate kinase-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Pantothenate kinase-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Pantothenate kinase-IN-1 exerts its effects by inhibiting the activity of pantothenate kinase, the enzyme responsible for the phosphorylation of pantothenic acid (vitamin B5) to phosphopantothenate. This inhibition disrupts the biosynthesis of coenzyme A, leading to reduced levels of this essential cofactor. The molecular targets include the active site of pantothenate kinase, where this compound binds and prevents substrate access. This inhibition affects various metabolic pathways, including fatty acid synthesis and energy production .

Comparison with Similar Compounds

Pantothenate kinase-IN-1 is unique due to its specific inhibition of pantothenate kinase. Similar compounds include:

These compounds differ in their mechanism of action, with this compound being an inhibitor, while PZ-2891 and BBP-671 are activators. This highlights the uniqueness of this compound in targeting and inhibiting pantothenate kinase.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C21H25N5O/c1-21(2,3)17-5-7-18(8-6-17)24-20(27)26-12-10-25(11-13-26)19-9-4-16(14-22)15-23-19/h4-9,15H,10-13H2,1-3H3,(H,24,27)

InChI Key

WPAWIBUDSFBBFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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